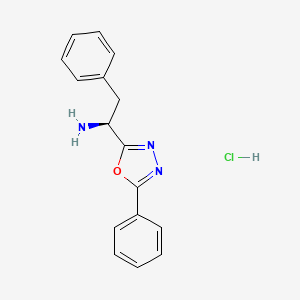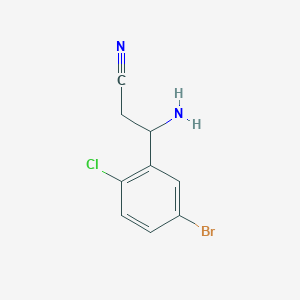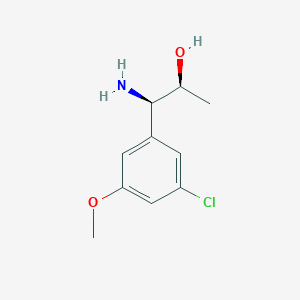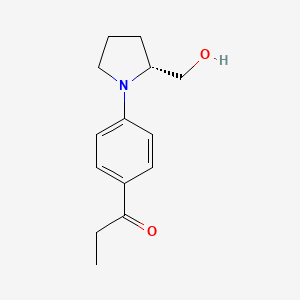
Milrinone impurity 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate hydrochloride , is a related substance found in the active pharmaceutical ingredient (API) Milrinone. Milrinone is a phosphodiesterase III inhibitor used primarily for its inotropic and vasodilatory properties in the treatment of acute decompensated heart failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Milrinone impurity 7 involves the reaction of ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate with hydrochloric acid. The reaction conditions typically include ambient temperature and a controlled pH environment to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and isolate the impurity .
Análisis De Reacciones Químicas
Types of Reactions: Milrinone impurity 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Milrinone impurity 7 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify related substances in Milrinone formulations.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Milrinone.
Industry: Utilized in quality control processes to ensure the purity and efficacy of Milrinone products
Mecanismo De Acción
The mechanism of action of Milrinone impurity 7 is closely related to that of Milrinone. As a phosphodiesterase III inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets include phosphodiesterase III enzymes, which are inhibited to prevent the breakdown of cAMP .
Comparación Con Compuestos Similares
Milrinone: The parent compound, used for its inotropic and vasodilatory effects.
Amrinone: Another phosphodiesterase III inhibitor with similar pharmacological properties.
Enoximone: A related compound used for its inotropic effects in heart failure
Uniqueness: Milrinone impurity 7 is unique in its specific chemical structure and its role as a related substance in Milrinone formulations. Its presence and quantification are crucial for ensuring the quality and safety of Milrinone products .
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-ethoxy-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c1-3-18-14-12(9-15)8-13(10(2)17-14)11-4-6-16-7-5-11/h4-8H,3H2,1-2H3 |
Clave InChI |
LTRWHTALMSUCNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(C=C1C#N)C2=CC=NC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)


![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)
![4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine](/img/structure/B15237179.png)
![Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15237181.png)




![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)
